1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
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Overview
Description
1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections. This compound is characterized by its unique structure, which includes a quinoline core, a fluorine atom at the 6th position, and a piperazine ring at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the quinoline core: This step involves the cyclization of appropriate precursors to form the quinoline ring system.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as fluorine gas or other fluorinating agents under controlled conditions.
Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Ethylation: The ethyl group is added to the nitrogen atom of the quinoline ring through alkylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinoline core or the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation products: Quinolone derivatives with modified functional groups.
Reduction products: Reduced forms of the quinoline or piperazine rings.
Substitution products: Compounds with various substituents on the quinoline or piperazine rings.
Scientific Research Applications
1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and spectrum of activity.
Norfloxacin: A fluoroquinolone with a similar core structure but different functional groups.
Uniqueness
1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. Its structure allows for enhanced penetration into bacterial cells and a broader spectrum of activity compared to some other fluoroquinolones.
Properties
Molecular Formula |
C16H20FN3O |
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Molecular Weight |
289.35 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one |
InChI |
InChI=1S/C16H20FN3O/c1-3-19-5-4-16(21)12-10-13(17)15(11-14(12)19)20-8-6-18(2)7-9-20/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI Key |
YHIQTOUWIMBVOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F |
Origin of Product |
United States |
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